molecular formula C10H9ClO B1664680 6-Chloro-1-tetralone CAS No. 26673-31-4

6-Chloro-1-tetralone

Cat. No. B1664680
CAS RN: 26673-31-4
M. Wt: 180.63 g/mol
InChI Key: WQKHERPPDYPMNX-UHFFFAOYSA-N
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Description

6-Chloro-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate in the synthesis of pharmaceutical compounds .


Synthesis Analysis

A solution of sodium nitrite (173 mg, 2.51 mmol) in water (5 mL) at 0 °C (ice-bath) was added to a magnetically stirred suspension of 6-Amino-1-tetralone (360 mg, 2.23 mmol) in aqueous hydrochloric acid (10 mL, 6 M) at 0 °C .


Molecular Structure Analysis

The molecular formula of 6-Chloro-1-tetralone is C10H9ClO, and its molecular weight is 180.63 .


Chemical Reactions Analysis

6-Chloro-1-tetralone is an important intermediate used for the synthesis of pharmaceutical compounds . It is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .


Physical And Chemical Properties Analysis

6-Chloro-1-tetralone is a solid at 20°C. It should be stored under inert gas at a temperature between 0-10°C. It is air sensitive. Its melting point is 28°C, boiling point is 150°C/0.7 mmHg, and refractive index is 1.59 .

Scientific Research Applications

  • Vilsmeier Reaction and Synthesis Applications :

    • The Vilsmeier reaction, a form of chlorobisformylation, has been applied to 6- and 7-methoxy-1- and 2-tetralones, including compounds related to 6-Chloro-1-tetralone. This reaction produces 1-chloro-2-formyl-3,4-dihydronaphthalenes and 1,3-bisformyl-2-chloronaphthalenes, with spectral characteristics suggesting a mechanism for chlorobisformylation (Reddy & Rao, 1980).
  • Synthesis of Tetralone Derivatives :

    • Syntheses of various tetralone derivatives, including 5-chloro-8-methoxy-1-tetralone and 6,8-dimethoxy-1-tetralone, have been reported. These syntheses involve cyclization reactions using polyphosphoric acid, highlighting the versatility of tetralone compounds in chemical synthesis (Bhati, 1962).
  • Podophyllotoxin Analogue Synthesis :

    • Tetralone intermediates have been synthesized for creating analogues of podophyllotoxin, an antimitotic agent. This includes derivatives like 6-hydroxy-7-methoxy-1-tetralone and 7-Chloro-1-tetralone, showcasing the potential of tetralone compounds in medicinal chemistry (Devaraju et al., 2007).
  • Isopropylation for Bioactive Phenolic Diterpenes :

    • Isopropylation of methoxy-1-tetralones has been studied for creating intermediates like 5-isopropyl-6methoxy-1-tetralone. These intermediates are important for the preparation of bioactive phenolic diterpenes, such as Totarol and Sempervirol, which have applications in antimicrobial and anthelmintic treatments (Banerjee et al., 2019).
  • Potential Antileishmanial Activity :

    • Studies have shown that tetralone compounds isolated from plants like Ampel
    elocera edentula possess activity against Leishmania, a protozoan causing cutaneous leishmaniasis. This indicates the potential use of tetralone derivatives in developing treatments for parasitic infections .
  • Synthesis of Iodo-Tetralone as Pharmaceutical Intermediates :

    • The synthesis of 6-Iodo-1-tetralone, a significant intermediate for creating 5-HT6 receptor antagonists, has been detailed. This underscores the importance of tetralone derivatives in pharmaceutical intermediate synthesis (Teng Da-wei, 2013).
  • Neuroleptic and Analgesic Properties :

    • Some 1-tetralone Mannich bases, particularly those with disubstitutions, have been identified to possess neuroleptic potency, comparable to known neuroleptic agents, and analgesic potency. This highlights the potential of tetralone derivatives in developing new therapeutic agents (Welch et al., 1977).
  • Electrochemical Studies :

    • Electrochemical behavior of tetralone derivatives, such as 4-(5',6',7', 8'-Tetrahydro-naphthalene)-1-tetralone, has been explored in aprotic media. These studies are important for understanding the electron transfer processes and potential applications in electrochemistry (Shekhawat et al., 2013).
  • Antitubercular Agents :

    • Compounds such as 1-Chloro-2-formyl indenes and tetralenes, synthesized using reactions involving tetralones, have exhibited antitubercular activity against Mycobacterium tuberculosis, showing their potential in combating tuberculosis (Chanda et al., 2011).
  • Reversal in Multi-Drug Resistant Bacteria**:- Research has shown that 4-Hydroxy-α-Tetralone and its derivatives can reverse drug resistance in multi-drug resistant Escherichia coli. These compounds reduce the minimum inhibitory concentration of antibiotics like tetracycline, indicating their potential use in combating antibiotic resistance (Dwivedi et al., 2014).
  • Applications in Peptide Synthesis :
    • Tetralinylamines, derived from 1-tetralone and its derivatives, have been studied for use as carboxamide protecting groups in peptide synthesis. This application demonstrates the role of tetralone derivatives in facilitating synthetic processes in peptide chemistry (Gitu et al., 1998).

Safety And Hazards

6-Chloro-1-tetralone can cause skin and eye irritation. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

6-Chloro-1-tetralone is a novel and potent intermediate used for the synthesis of pharmaceutical compounds . Its future directions could involve its use in the development of new pharmaceutical compounds, given its role as an important intermediate .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKHERPPDYPMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484959
Record name 6-CHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-tetralone

CAS RN

26673-31-4
Record name 6-Chloro-1-tetralone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLORO-1-TETRALONE
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URL https://comptox.epa.gov/dashboard/DTXSID70484959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one
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Synthesis routes and methods I

Procedure details

A mixture of 35.72 of the product from Step B and 50 ml of thionyl chloride was heated at reflux for 2 hours and then stirred at room temperature for 18 hours. After this time thionyl chloride was removed at reduced pressure and the product was dissolved in carbon tetrachloride and concentrated at reduced pressure. The residue was dissolved in 150 ml of dichloroethane cooled to 0° C. and 28 g of aluminum chloride was added portionwise over about 1 hr in approximately 3 g portions. After stirring for 3 hrs the reaction was poured over a mixture of ice/1N HCl and extracted three times with methylene chloride. The organic extracts were dried over magnesium sulfate and concentrated to approximately 30 g of a brown oil. Chromatography on silica gel with 10% ethyl acetate/hexane afforded 17.83 g of 6-chloro-3,4-dihydro-1(2H)-naphthalenone as a brown oil. 1H NMR was consistent with the structure.
[Compound]
Name
35.72
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 35.72 g of the product from Step B and 50 mL of thionyl chloride was heated at reflux for 2 hours and then stirred at room temperature for 18 h. After this time, thionyl chloride was removed at reduced pressure and the product was dissolved in carbon tetrachloride and concentrated at reduced pressure. The residue was dissolved in 150 mL of dichloroethane cooled to 0° C. and 28 g of aluminum chloride was added portionwise over about 1 hr in approximately 3 g portions. After stirring for 3 h, the reaction was poured over a mixture of ice/1N HCl and extracted three times with methylene chloride. The organic extracts were dried over magnesium sulfate and concentrated to approximately 30 g of a brown oil. Chromatography on silica gel with 10% ethyl acetate/hexane afforded 17.83 g of 6-chloro-3,4-dihydro-1(2H)-naphthalenone as a brown oil. 1H NMR was consistent with the structure.
Quantity
35.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
LAM Cornelius, DW Combs - Synthetic communications, 1994 - Taylor & Francis
… monobrominate 6bromo-1 -tetralone12 to give a mixture of 5,6-dibromo 4d and 6,7dibromo 4e isomers while 6-chloro-l-tetralone~3 3c gives a mixture of 5-bromo-6-chloro-1 -tetralone …
Number of citations: 17 www.tandfonline.com
IT Crosby, JK Shin, B Capuano - Australian journal of chemistry, 2010 - CSIRO Publishing
… Conversion of 6-amino-1-tetralone 60 to 6-chloro-1-tetralone 52 has been achieved using the Sandmeyer reaction (Scheme 2). [ 77 ] 6-Amino-1-tetralone 60 can be accessed in many …
Number of citations: 22 www.publish.csiro.au
M Odagi, K Furukori, T Watanabe… - … –A European Journal, 2013 - Wiley Online Library
… tert-Butyl 6-chloro-1-tetralone-2-carboxylate (4 i): 89 % yield; mixtures of enol and keto form (2.5:1). H NMR (400 MHz, CDCl 3 ): δ=7.98 (d, J=8.3 Hz, 1 H), 7.70 (d, J=8.3 Hz, 0.4 H), 7.31…
LM Jackman, DT Thompson - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… 6-Methoxy-, 6-methyl-, and 6-chloro-1-tetralone were prepared by the general method here … 6-Chloro-1-tetralone sernicarbazone was obtained as plates, m. 11. Found : C, 55.6; €1, 5.3…
Number of citations: 2 pubs.rsc.org
MT McKenna, GR Proctor, LC Young… - Journal of medicinal …, 1997 - ACS Publications
… Anthranilonitrile (8) (5.0 g, 42.3 mmol), 6-chloro-1-tetralone (13d) (8.8 g, 48.7 mmol), and boron … for samples of cyclotene, and Organon Laboratories for samples of 6-chloro-1-tetralone. …
Number of citations: 154 pubs.acs.org
M Sezen-Edmonds, JE Tabora, BM Cohen… - … Process Research & …, 2020 - ACS Publications
… A small-scale custom-made photoreactor (Figure 5a) with Chanzon 365 nm and Chanzon 410 nm LEDs was used for continuous flow photochemical synthesis of 6-chloro-1-tetralone (…
Number of citations: 21 pubs.acs.org
RM KOCA - 1968 - search.proquest.com
The Friedel-Crafts reaction of lactones was reinvestigated utilizing gas-liquid partition chromotography as an analytical tool. The reactions of y-butyrolactone, y-valerolactone, y_-…
Number of citations: 0 search.proquest.com
B Krasniqi - 2019 - lirias.kuleuven.be
… general procedure A using 6-chloro-1-tetralone (72 mg, 0.398 mmol), 3,4,5-trimethoxybenzylamine (110 mg, 0.557 mmol), 4nitrophenyl azide (65 mg, 0.398 mmol), acetic acid (5 mg, 20 …
Number of citations: 0 lirias.kuleuven.be
PK Ananthoji, A Arunachalampillai, MG Beaver… - …, 2023 - thieme-connect.com
… An expedient route to this intermediate was developed from commercially available 6-chloro-1-tetralone (6) (Scheme [4]). Corey–Chaykovsky epoxidation conditions were employed to …
Number of citations: 2 www.thieme-connect.com
JM Olsen - 2014 - search.proquest.com
The synthetic route toward a helicene monomer and its subsequent copolymerization with an aryl connector are presented. The introduction (Chapter 1) provides an overview of the …
Number of citations: 0 search.proquest.com

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